molecular formula C18H22N2O4 B187375 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester CAS No. 23125-28-2

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester

Cat. No.: B187375
CAS No.: 23125-28-2
M. Wt: 330.4 g/mol
InChI Key: RDWSCKBHQLBBSE-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester, also known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol. This compound is commonly referred to as the Hantzsch ester, named after the chemist Arthur Hantzsch who first synthesized it. It is a derivative of dihydropyridine and is known for its reducing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The Hantzsch ester can be synthesized through the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde (such as acetaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction typically proceeds under acidic conditions and may require heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of the Hantzsch ester can be scaled up using similar reaction conditions as in the laboratory. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: The Hantzsch ester is known for its reducing properties and is often used in transfer hydrogenation reactions. It can act as a hydrogen donor in the reduction of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines. The presence of a Lewis or Brønstedt acid catalyst can further activate the hydrogen acceptor, and chiral catalysts can enable enantioselective reductions.

Common Reagents and Conditions:

  • Lewis or Brønstedt Acid Catalysts: These catalysts are used to activate the hydrogen acceptor.

  • Chiral Catalysts: These catalysts enable enantioselective reductions.

  • Solvents: Common solvents include ethanol, methanol, and other organic solvents.

Major Products Formed: The major products formed from these reactions include reduced alkenes, ketones, and imines, depending on the specific substrate being reduced.

Scientific Research Applications

The Hantzsch ester has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a mild reducing agent in organic synthesis, particularly in transfer hydrogenation reactions.

  • Biology: The Hantzsch ester can be used in biochemical studies to investigate redox reactions and enzyme mechanisms.

  • Industry: The compound is used in the chemical industry for the production of various chemicals and intermediates.

Mechanism of Action

The Hantzsch ester exerts its effects through its ability to act as a hydrogen donor in reduction reactions. The mechanism involves the transfer of hydrogen from the ester to the substrate, facilitated by the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction being performed, but generally, the ester interacts with the substrate to transfer hydrogen atoms.

Comparison with Similar Compounds

The Hantzsch ester is unique in its ability to act as a mild reducing agent in various organic reactions. Similar compounds include other dihydropyridines and related esters, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate. These compounds share similar reducing properties but may differ in their specific applications and reactivity.

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Properties

IUPAC Name

diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13/h7-10,16,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWSCKBHQLBBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177694
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23125-28-2
Record name 3′,5′-Diethyl 1′,4′-dihydro-2′,6′-dimethyl[2,4′-bipyridine]-3′,5′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23125-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dicarbethoxy-2',6'-dimethyl-1',4'-dihydro-2,4-bipyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115640
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3′,5′-Dicarbethoxy-2′,6′-dimethyl-1′,4′-dihydro-2,4-bipyridine
Source FDA Global Substance Registration System (GSRS)
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